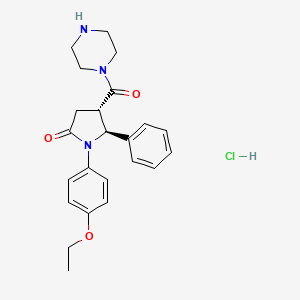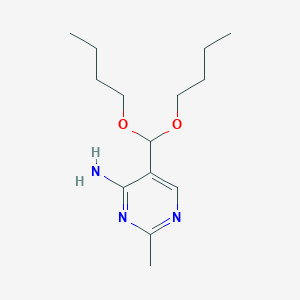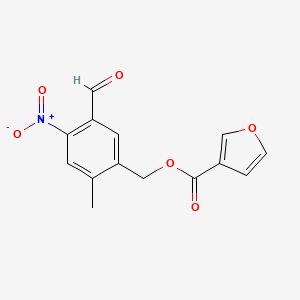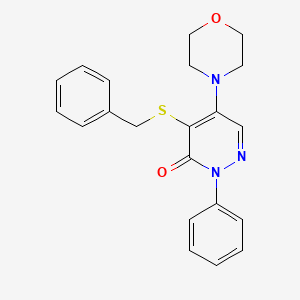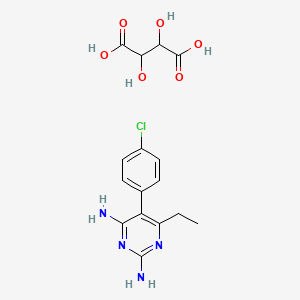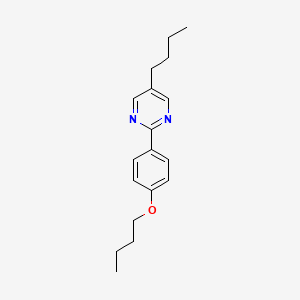
5-Butyl-2-(4-butoxyphenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Butoxyphenyl)-5-butylpyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butoxyphenyl)-5-butylpyrimidine typically involves the reaction of 4-butoxyaniline with butyl bromide in the presence of a base, followed by cyclization with a suitable reagent to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of 2-(4-Butoxyphenyl)-5-butylpyrimidine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced chromatographic techniques are often employed for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Butoxyphenyl)-5-butylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and nitroso derivatives.
Reduction: Reduction of the nitro group in this compound can lead to the formation of amino derivatives.
Substitution: The pyrimidine ring in this compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include nitro, nitroso, and amino derivatives, as well as substituted pyrimidines with different functional groups.
Scientific Research Applications
2-(4-Butoxyphenyl)-5-butylpyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Butoxyphenyl)-5-butylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(4-Butoxyphenyl)-5-butylpyrimidine can be compared with other similar compounds, such as:
2-(4-Butoxyphenyl)-5-octyloxypyrimidine: Exhibits similar liquid-crystalline properties but with different phase behavior.
2-(4-Butoxyphenyl)-N-hydroxyacetamide: Used in dye-sensitized solar cells and has different chemical properties and applications.
Butonitazene: A synthetic opioid with different pharmacological properties and applications.
The uniqueness of 2-(4-Butoxyphenyl)-5-butylpyrimidine lies in its specific structural features and the resulting chemical and physical properties, which make it suitable for a wide range of applications in various fields.
Properties
CAS No. |
57202-11-6 |
|---|---|
Molecular Formula |
C18H24N2O |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-(4-butoxyphenyl)-5-butylpyrimidine |
InChI |
InChI=1S/C18H24N2O/c1-3-5-7-15-13-19-18(20-14-15)16-8-10-17(11-9-16)21-12-6-4-2/h8-11,13-14H,3-7,12H2,1-2H3 |
InChI Key |
ZEOBFAJXABAGPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


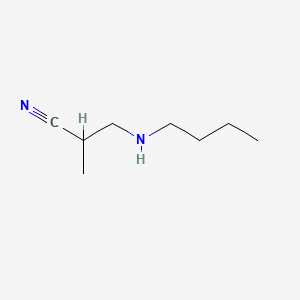
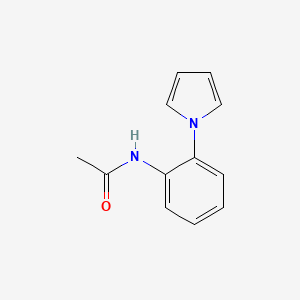
![7-Acetyl-6-methyl-1,4-dihydrocyclopenta[b]indol-3(2H)-one](/img/structure/B12909506.png)
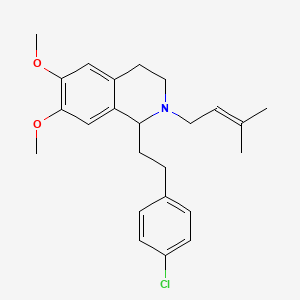
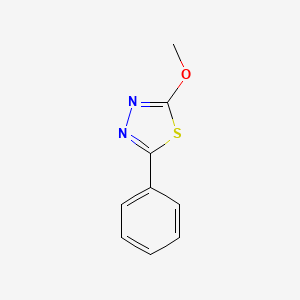
![1-(4-Chlorophenyl)-3-ethylimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione](/img/structure/B12909533.png)
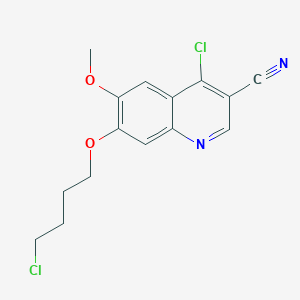

![4-Chloro-5-({[(4-nitrophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12909542.png)
